Benzyl (S)-(-)-lactate
Overview
Description
Benzyl (S)-(-)-lactate is an organic compound that belongs to the class of esters. It is derived from lactic acid and benzyl alcohol. The compound is characterized by its chiral nature, with the (S)-(-) configuration indicating its specific stereochemistry. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Mechanism of Action
Target of Action
Related compounds such as benzyl isothiocyanate have been studied for their antibacterial action against staphylococcus aureus . It’s also known that benzyl compounds can interact with proteins through free cysteines . More research is needed to identify the specific targets of Benzyl (S)-(-)-lactate.
Mode of Action
It’s known that benzyl compounds can interact with proteins through free cysteines This interaction could potentially alter the function of these proteins, leading to changes in cellular processes
Biochemical Pathways
Related compounds such as benzyl isothiocyanate have been shown to affect the expression of virulence genes in staphylococcus aureus . Additionally, benzyl alcohol, a component of creams and ointments, has been suggested to have antioxidant properties and wound healing effects
Pharmacokinetics
Benzylpenicillin is known to have a bioavailability of 30-60%, is 60% protein-bound, and has a volume of distribution of 0.75L/kg . It’s metabolized in the liver and eliminated primarily through the kidneys . More research is needed to understand the ADME properties of this compound.
Result of Action
Related compounds such as benzyl alcohol have been shown to have antiseptic and anesthetic properties . They are used in skincare products to preserve, stabilize, and dissolve ingredients
Action Environment
Related compounds such as florpyrauxifen-benzyl have been studied for their action in aquatic environments . The action of these compounds can be influenced by environmental factors such as pH and temperature . More research is needed to understand how environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Benzyl (S)-(-)-lactate participates in several biochemical reactions. It interacts with enzymes such as phenylpyruvate decarboxylase (PDL), phenylacetaldehyde reductase (PAR), and phenylacetaldehyde synthase (PAAS) . These interactions are crucial for the synthesis of other biochemical compounds like benzyl alcohol and benzyl benzoate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the enzyme BPBT (benzyl alcohol/phenylethanol benzoyltransferase) is crucial in promoting the synthesis of benzyl benzoate along with phenethyl benzoate, indicating the potential role of this compound in this process .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels. For example, the enzyme CYP79D73 has been found to play a role in the production of benzyl alcohol, a compound related to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (S)-(-)-lactate can be synthesized through the esterification of (S)-(-)-lactic acid with benzyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde and other oxidation products.
Reduction: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can also participate in nucleophilic substitution reactions, where the ester is converted to other functional groups, such as amides or acids, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions, with reagents like ammonia or amines for amide formation.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, (S)-(-)-lactic acid.
Substitution: Benzyl amide, benzyl acid derivatives.
Scientific Research Applications
Benzyl (S)-(-)-lactate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: this compound is used in the fragrance and flavor industry due to its pleasant aroma. It is also used as an intermediate in the synthesis of other fine chemicals.
Comparison with Similar Compounds
Benzyl ®-(+)-lactate: The enantiomer of Benzyl (S)-(-)-lactate, differing in its stereochemistry.
Methyl (S)-(-)-lactate: Another ester of (S)-(-)-lactic acid, but with a methyl group instead of a benzyl group.
Ethyl (S)-(-)-lactate: Similar to this compound but with an ethyl group.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the benzyl group, which imparts distinct chemical and physical properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
benzyl (2S)-2-hydroxypropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTLPUIDJRKAAM-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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